molecular formula C26H17F2N3O6 B11292507 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B11292507
M. Wt: 505.4 g/mol
InChI Key: KUTRFCIJQNXWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzofuropyrimidinone core substituted with a benzo[d][1,3]dioxol-5-ylmethyl group at position 3 and an N-(2,4-difluorophenyl)acetamide moiety at position 2. The benzofuropyrimidinone scaffold is known for its bioisosteric resemblance to purine bases, enabling interactions with enzymatic targets such as kinases or polymerases . The benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent enhances lipophilicity and may improve membrane permeability, while the 2,4-difluorophenyl group introduces steric and electronic effects that modulate target binding and metabolic stability .

Properties

Molecular Formula

C26H17F2N3O6

Molecular Weight

505.4 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C26H17F2N3O6/c27-15-6-7-18(17(28)10-15)29-22(32)12-30-23-16-3-1-2-4-19(16)37-24(23)25(33)31(26(30)34)11-14-5-8-20-21(9-14)36-13-35-20/h1-10H,11-13H2,(H,29,32)

InChI Key

KUTRFCIJQNXWCA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N(C3=O)CC(=O)NC6=C(C=C(C=C6)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde.

    Construction of the benzofuro[3,2-d]pyrimidine core: This step involves the cyclization of appropriate intermediates under controlled conditions.

    Attachment of the difluorophenylacetamide group: This final step may involve amide bond formation using reagents like EDCI or DCC in the presence of a base.

Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving continuous flow chemistry or other advanced techniques.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound contains three reactive domains:

  • Benzofuro[3,2-d]pyrimidine core : Electron-deficient due to conjugated carbonyl groups, enabling nucleophilic and cycloaddition reactions.

  • Acetamide group : Susceptible to hydrolysis and nucleophilic substitution.

  • 2,4-Difluorophenyl substituent : Electron-withdrawing fluorine atoms enhance electrophilic substitution at aromatic positions.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Produces carboxylic acid and 2,4-difluoroaniline.

  • Basic hydrolysis (saponification) : Yields carboxylate salt and aniline derivative.

Conditions :

Reaction TypeReagentsTemperatureYield
AcidicHCl (6M), H₂O80°C, 6 hr72%
BasicNaOH (2M), EtOH60°C, 4 hr68%

Source: EvitaChem studies on analogous acetamide derivatives.

Nucleophilic Substitution

The benzofuropyrimidine core participates in nucleophilic attacks at the C-2 position:

  • Ammonia/amine substitution : Forms pyrimidine-2-amine derivatives.

  • Thiol substitution : Generates thioether-linked compounds.

Example Reaction :

Compound+NH3EtOH, ΔC-2 amino derivative(85% yield)\text{Compound} + \text{NH}_3 \xrightarrow{\text{EtOH, Δ}} \text{C-2 amino derivative} \quad (85\% \text{ yield})

Suzuki-Miyaura Cross-Coupling

The brominated derivative reacts in palladium-catalyzed couplings:

ReactantCatalyst SystemProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃Biaryl-substituted analog78%

This reaction modifies the aromatic moiety for enhanced biological activity.

Electrophilic Aromatic Substitution

The 2,4-difluorophenyl group undergoes regioselective substitution:

  • Nitration : Occurs at the meta position relative to fluorine.

  • Bromination : Favors para position due to fluorine’s directing effects .

Conditions for Bromination :

Br2(1 eq),FeCl3(cat.),CHCl3,25°C,2 hr(62% yield)\text{Br}_2 (\text{1 eq}), \text{FeCl}_3 (\text{cat.}), \text{CHCl}_3, 25°C, 2 \text{ hr} \quad (62\% \text{ yield})

Oxidation of the Benzodioxole Moiety

The benzo[d]dioxole group oxidizes to a catechol derivative under strong conditions:

CompoundKMnO₄, H₂SO₄Catechol intermediate(55% yield)\text{Compound} \xrightarrow{\text{KMnO₄, H₂SO₄}} \text{Catechol intermediate} \quad (55\% \text{ yield})

Reduction of the Pyrimidine Core

Catalytic hydrogenation reduces the conjugated dihydrobenzofuropyrimidine system:

CompoundH2(1 atm),Pd/CTetrahydro derivative(70% yield)\text{Compound} \xrightarrow{\text{H}_2 (\text{1 atm}), \text{Pd/C}} \text{Tetrahydro derivative} \quad (70\% \text{ yield})

Cycloaddition Reactions

The electron-deficient pyrimidine core participates in [4+2] Diels-Alder reactions:

DienophileConditionsProductYield
Maleic anhydrideToluene, 110°C, 8 hrFused tricyclic adduct65%

Mechanistic studies suggest inverse electron-demand behavior.

Industrial-Scale Synthetic Modifications

Optimized protocols for large-scale derivatization include:

  • Continuous flow synthesis : Enhances yield (92%) of brominated intermediates.

  • Microwave-assisted reactions : Reduces acetylation time from 6 hr to 45 min.

Stability and Degradation Pathways

The compound degrades under UV light via:

  • C–N bond cleavage in the acetamide group.

  • Ring-opening of the benzodioxole moiety.

Degradation Products :

  • 2,4-Difluoroaniline

  • Benzoic acid derivative

  • Fragmented pyrimidine byproducts .

Comparative Reactivity Table

Reaction TypeKey Functional GroupReagentsPrimary Product
HydrolysisAcetamideHCl/NaOHCarboxylic acid/Aniline
Suzuki couplingAryl bromidePd(PPh₃)₄, Ar-B(OH)₂Biaryl derivative
Electrophilic brominationDifluorophenylBr₂, FeCl₃Para-brominated aryl
Diels-AlderPyrimidine coreMaleic anhydrideTricyclic adduct

Data synthesized from EvitaChem and Chemsrc studies .

Scientific Research Applications

Antiviral Properties

Preliminary studies indicate that this compound may exhibit antiviral activity against various viruses, including Hepatitis C Virus (HCV). The presence of pyrimidine derivatives has been explored for their effectiveness in inhibiting viral replication mechanisms.

Antimicrobial Activity

Research shows that compounds related to this structure exhibit significant antibacterial and antifungal properties. For example, derivatives with similar structural motifs have demonstrated efficacy against a range of pathogens. This suggests the potential for this compound to possess antimicrobial capabilities.

Antitumor Activity

Compounds with comparable structures have been investigated for their ability to inhibit thymidylate synthase—a crucial enzyme for DNA synthesis in cancer cells. Inhibition of this enzyme could lead to reduced proliferation of cancer cells, positioning this compound as a promising candidate for anticancer drug development.

Case Studies and Research Findings

Several studies have focused on compounds structurally related to this compound. Below is a summary table of selected compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamidePyrimidine core with amino substitutionsAntitumor activity
5-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)acetamideBenzo[d][1,3]dioxole moietyAntimicrobial activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-tetrahydroquinoxalin)acetamideTetrahydroquinoxaline structureAntibacterial properties

Synthesis and Optimization

The synthesis of this compound typically involves multi-step synthetic pathways that require optimization for yield and purity. Key methods include:

  • Nucleophilic Substitution Reactions : Facilitated by the thioacetamide group.
  • Condensation Reactions : Involving carbonyl groups within the pyrimidine structure.

Interaction Studies

Understanding the interaction mechanisms between this compound and its biological targets is crucial for assessing its therapeutic potential. Techniques such as molecular docking simulations and biochemical assays are employed to evaluate binding affinities and elucidate mechanisms of action. Preliminary findings suggest interactions with various enzymes involved in metabolic pathways relevant to cancer therapy and microbial resistance.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an anticancer agent, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. The benzodioxole and benzofuro[3,2-d]pyrimidine moieties could interact with molecular targets through hydrogen bonding, hydrophobic interactions, or π-π stacking.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and biological properties.

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Biological Activity/Notes Reference
2-(3-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide Benzofuro[3,2-d]pyrimidinone Benzo[d][1,3]dioxol-5-ylmethyl; N-(2,4-difluorophenyl)acetamide Hypothesized kinase inhibition (based on scaffold similarity)
2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-ethyl-6-methylphenyl)acetamide (1351780-16-9) Benzofuro[3,2-d]pyrimidinone 2-Phenylethyl; N-(2-ethyl-6-methylphenyl)acetamide Not explicitly reported, but phenylethyl groups may enhance hydrophobic interactions
2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide Benzofuro[3,2-d]pyrimidinone Isopentyl; sulfanyl linker; N-(3-trifluoromethylphenyl)acetamide Increased metabolic stability due to trifluoromethyl group
N-(4-fluorophenyl)-2-{4-[4-(methylsulfanyl)phenyl]-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl}acetamide (1351821-09-4) Furo[3,4-d]pyrimidinone Methylsulfanylphenyl; N-(4-fluorophenyl)acetamide Sulfanyl groups may introduce redox activity or metal coordination
N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide Pyrido[4,3-d]pyrimidinone Cyclopropyl; 2-fluoro-4-iodophenylamino; dimethyl groups Explicitly reported as a kinase inhibitor in patent literature

Key Observations:

Scaffold Flexibility: The benzofuropyrimidinone core is versatile, accommodating substituents like phenylethyl (hydrophobic), sulfanyl (polarizable), and fluorinated aryl groups (electron-withdrawing) .

Substituent Effects: Benzo[d][1,3]dioxole: Enhances π-π stacking in hydrophobic binding pockets compared to simpler phenyl groups . Fluorinated Aryl Groups: The 2,4-difluorophenyl group in the target compound reduces metabolic oxidation relative to non-fluorinated analogs .

Biological Activity Trends: Compounds with trifluoromethyl substituents (e.g., ) exhibit prolonged half-lives due to reduced CYP450-mediated metabolism. Pyrido[4,3-d]pyrimidinone derivatives (e.g., ) demonstrate explicit kinase inhibition, suggesting the target compound may share similar mechanisms.

Biological Activity

The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes several distinct moieties:

  • Benzo[d][1,3]dioxole : Known for its pharmacological relevance.
  • Benzofuro[3,2-d]pyrimidine core : Associated with various biological activities.
  • Difluorophenyl group : May enhance lipophilicity and biological activity.

Molecular Formula

C29H23N3O8C_{29}H_{23}N_{3}O_{8}

Molecular Weight

541.5 g mol541.5\text{ g mol}

Anticancer Properties

Research indicates that compounds with similar structural features exhibit promising anticancer activity. For instance, derivatives of benzofuro[3,2-d]pyrimidine have been evaluated for their ability to inhibit tumor cell proliferation. A study reported that certain benzodiazepine derivatives demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range .

Antimicrobial Activity

The benzodioxole moiety has been linked to antimicrobial properties. Compounds featuring this structure have shown effectiveness against a variety of pathogens. For example, related compounds were tested against Mycobacterium tuberculosis and exhibited promising results with minimum inhibitory concentration (MIC) values indicating potential as anti-tubercular agents .

The proposed mechanisms of action for this compound include:

  • DNA Interaction : The benzofuro[3,2-d]pyrimidine core can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or pathogen survival.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various derivatives of similar compounds and evaluated their biological activities. The results showed that modifications in the substituents significantly affected their potency against cancer cells .
  • Structure-Activity Relationship (SAR) : Research on SAR highlighted that the presence of the difluorophenyl group enhances the binding affinity to target enzymes compared to non-fluorinated analogs .
  • In Vivo Studies : Animal models have been used to assess the efficacy of related compounds in reducing tumor size and improving survival rates in cancer-bearing subjects .

Data Table: Biological Activity Overview

Biological ActivityReferenceIC50/MIC Values
Anticancer 1.55 - 2.87 μg/mL
Antimicrobial Variable by strain
Enzyme Inhibition Not specified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

  • Condensation reactions to form the benzofuropyrimidinone core.
  • Acetylation of the N-(2,4-difluorophenyl) group using chloroacetyl chloride under anhydrous conditions.
  • Chromatographic purification (e.g., silica gel column chromatography) to isolate intermediates.
  • Final purity (≥95%) is validated via HPLC with UV detection at 254 nm and NMR spectroscopy to confirm the absence of unreacted precursors .

Q. How should researchers characterize the compound’s structural and electronic properties?

  • Methodological Answer : Use a combination of:

  • Single-crystal X-ray diffraction to resolve the 3D structure and confirm regiochemistry of substituents .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., [M+H]+ ion).
  • FT-IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700–1750 cm⁻¹ for dioxo groups) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or radiometric protocols.
  • Cytotoxicity screening in cancer cell lines (e.g., MTT assay) with IC₅₀ determination.
  • Solubility and stability testing in PBS or DMSO to guide dose selection for follow-up studies .

Advanced Research Questions

Q. How can discrepancies in biological activity data between assays be resolved?

  • Methodological Answer :

  • Dose-response curve replication across multiple cell lines or enzymatic systems to rule out assay-specific artifacts.
  • Metabolite profiling (LC-MS/MS) to check for compound degradation or active metabolites.
  • Orthogonal binding assays (e.g., SPR or ITC) to validate target engagement independently of enzymatic activity .

Q. What computational strategies predict target interactions and pharmacokinetic properties?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Schrödinger) to model binding to hypothesized targets (e.g., kinases or GPCRs).
  • MD simulations (GROMACS) to assess binding stability and conformational dynamics.
  • ADMET prediction tools (SwissADME, pkCSM) to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Q. What strategies optimize pharmacokinetic properties without compromising activity?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility.
  • Structural analogs : Modify the benzodioxole or difluorophenyl groups to balance lipophilicity (logP) and polar surface area.
  • In vivo PK studies : Monitor plasma half-life and tissue distribution in rodent models using LC-MS quantification .

Data Contradiction Analysis

Q. How should researchers address conflicting results in solubility and bioactivity studies?

  • Methodological Answer :

  • Control experiments : Verify solvent effects (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
  • Aggregation testing : Use dynamic light scattering (DLS) to detect nanoaggregates that may skew activity.
  • Batch-to-batch comparison : Re-synthesize the compound to confirm purity and structural consistency .

Theoretical and Experimental Integration

Q. How can researchers align mechanistic hypotheses with experimental data?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Synthesize analogs with systematic substitutions (e.g., fluorine removal) to identify critical pharmacophores.
  • Kinetic analysis : Use time-resolved assays to distinguish competitive vs. non-competitive inhibition.
  • Theoretical framework : Link findings to established mechanisms (e.g., allosteric modulation of enzyme active sites) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.